molecular formula C6H12N2O3 B13442982 N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester

Cat. No.: B13442982
M. Wt: 163.19 g/mol
InChI Key: YAYDTYCLARRGKS-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Nitrosamine Derivatives in Organic Chemistry

Nitrosamines entered the chemical lexicon in the 19th century, but their significance expanded dramatically following Magee and Barnes’ 1956 demonstration of N-nitrosodimethylamine’s carcinogenicity. Early synthetic methods, such as Fischer’s 1876 reduction of N-nitrosamines to hydrazines using zinc dust in acetic acid, laid groundwork for modern analytical techniques. The 2018 detection of N-nitrosodimethylamine (NDMA) in valsartan APIs marked a turning point, triggering global regulatory scrutiny of nitrosamine impurities across pharmaceuticals.

Structural variations in nitrosamines profoundly influence reactivity. For instance, N-nitrosomethylethylamine exhibits distinct metabolic activation compared to cyclic analogs like nitroso-2,6-dimethylmorpholine. The linear alkyl chain in N-nitroso-N-methyl-4-aminobutyric acid derivatives introduces unique steric and electronic effects during nitroso group transfer reactions. Early 20th-century studies revealed that N-nitrosamine stability depends on substituent bulkiness, with tert-butyl groups conferring greater resistance to denitrosation than methyl groups. These findings directly informed the design of deuterated analogs like this compound, where isotopic substitution minimizes metabolic interference while preserving physicochemical properties.

Role of Isotopic Labeling in Mechanistic Studies of N-Nitrosamines

Isotopic labeling resolves critical challenges in nitrosamine analysis. When comparing $$^{15}\text{N}$$- versus deuterium-labeled standards, researchers prioritize $$^{15}\text{N}$$ for NMR confirmation of N–N=O functionality due to its 1 ppm chemical shift advantage. However, deuterated compounds like this compound dominate LC-MS workflows, as their 3 Da mass shift enables unambiguous identification without chromatographic coelution. A key consideration is deuterium placement: substitution on carbon-bound hydrogens (e.g., CD₃ groups) prevents H-D exchange, whereas amine-adjacent deuterons risk proton exchange in acidic media.

Isotope Type Analytical Advantage Synthetic Consideration
$$^{15}\text{N}$$ NMR signal discrimination Requires NaNO₂-$$^{15}\text{N}$$ precursor
Deuterium (C-bound) Stable in MS ionization sources Avoids β-hydrogen elimination pathways
Deuterium (N-bound) Risk of H-D exchange in protic solvents Limited to inert reaction conditions

Deuterium isotope effects profoundly influence nitrosamine metabolism. In nitrosomethylethylamine, α-carbon deuteration reduces carcinogenic potency by 40% in rat models, implicating C–H bond cleavage as the rate-limiting activation step. Conversely, deuterium substitution at non-metabolized positions (e.g., the methyl group in this compound) minimizes biological interference while allowing precise pharmacokinetic tracking. Modern syntheses employ NaNO₂-$$^{15}\text{N}$$ for isotope dilution assays, but deuterated analogs remain preferred for high-resolution mass spectrometry due to their larger mass shifts.

The synthesis of this compound exemplifies these principles. Starting from methyl-4-aminobutyrate, N-methylation with CD₃I introduces the deuterated methyl group, followed by nitrosation using NaNO₂/HCl. This route preserves the ester functionality while ensuring >98% deuterium incorporation at the methyl position—critical for avoiding metabolic scrambling observed in earlier analogs. Subsequent purification via reversed-phase chromatography yields material suitable for spiking studies in API impurity profiling.

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

163.19 g/mol

IUPAC Name

methyl 4-[nitroso(trideuteriomethyl)amino]butanoate

InChI

InChI=1S/C6H12N2O3/c1-8(7-10)5-3-4-6(9)11-2/h3-5H2,1-2H3/i1D3

InChI Key

YAYDTYCLARRGKS-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC(=O)OC)N=O

Canonical SMILES

CN(CCCC(=O)OC)N=O

Origin of Product

United States

Preparation Methods

Synthesis of N-methyl-4-aminobutyric Acid-d3 Methyl Ester (Precursor)

  • Starting Material: 4-aminobutyric acid methyl ester (gamma-aminobutyric acid methyl ester)
  • Methylation: The amino group is methylated using a deuterated methylating agent such as CD3I (iodomethane-d3) or CD3OTf (trideuteromethyl triflate) to introduce the trideuteriomethyl group. This step ensures the incorporation of deuterium atoms specifically on the methyl group attached to the nitrogen.
  • Reaction Conditions: Typically performed under basic conditions (e.g., NaHCO3 or K2CO3) in an aprotic solvent like acetonitrile or DMF at ambient or slightly elevated temperatures to achieve selective N-methylation without ester hydrolysis.

Detailed Preparation Protocol (Representative)

Step Reagents & Conditions Description Notes
1 4-Aminobutyric acid methyl ester, CD3I, K2CO3, DMF, RT, 12 h Methylation of amino group with trideuteriomethyl iodide Use excess CD3I to ensure complete methylation; inert atmosphere recommended
2 Crude N-methyl-4-aminobutyric acid-d3 methyl ester, NaNO2, HCl (0.1 M), 0–5°C, 1 h Nitrosation to form N-nitroso derivative Slow addition of NaNO2 solution to maintain low temperature; pH ~3-4

Analytical and Purification Considerations

  • Purification: The crude product is purified by column chromatography or preparative HPLC to separate the desired N-nitroso compound from unreacted precursors and side products.
  • Characterization: Confirmation of structure and isotopic labeling is performed using NMR (1H, 2H, 13C), mass spectrometry (MS), and IR spectroscopy. Deuterium incorporation is verified by the absence or shift of proton signals in 1H NMR and the presence of characteristic peaks in 2H NMR.
  • Stability: The compound is typically stored neat at room temperature or refrigerated (2–8°C) to maintain stability, as nitrosamines can be sensitive to light and heat.

Research Findings and Literature Support

  • The nitrosation of secondary amines to form N-nitroso derivatives is a well-established reaction in organic synthesis, with numerous studies detailing the kinetics and mechanisms under acidic conditions.
  • Deuterium labeling via methylation with CD3I is a standard isotopic labeling technique widely used for tracing and quantification in mass spectrometry-based analytical methods.
  • The preparation of isotopically labeled nitrosamines, such as this compound, is critical for pharmaceutical impurity profiling and regulatory compliance, especially in the context of nitrosamine contamination in drug substances.

Data Summary Table

Parameter Value Source/Method
Molecular Weight 163.19 g/mol Computed (PubChem)
Molecular Formula C6D3H9N2O3 Structural analysis
Methylation Agent CD3I or CD3OTf Synthetic protocol
Nitrosating Agent NaNO2 in acidic medium Standard nitrosation
Reaction Temperature 0–5°C (nitrosation) Controlled to avoid side reactions
Purification Method Column chromatography / HPLC Analytical separation
Storage Conditions 2–8°C, dark Stability considerations

Chemical Reactions Analysis

Types of Reactions

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.

Major Products Formed

    Oxidation: Methyl-2-oxopropylnitrosamine.

    Reduction: Secondary amines.

    Substitution: Various substituted nitrosamines depending on the nucleophile used.

Mechanism of Action

The carcinogenic effects of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester are primarily due to its ability to form reactive metabolites. These metabolites can interact with DNA, leading to mutations and the initiation of carcinogenesis . The compound is oxidized in the liver to form methyl-2-oxopropylnitrosamine, which is highly reactive and can cause DNA damage . The molecular targets include DNA bases, leading to the formation of adducts that disrupt normal cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Analogues

2.1.1 Non-Deuterated Parent Compound
  • Name: N-Nitroso-N-methyl-4-aminobutyric Acid
  • CAS : 61445-55-4
  • Molecular Formula : C₅H₁₀N₂O₃
  • Molecular Weight : 146.14 g/mol
  • Applications : Used as a reference standard in pharmaceutical impurity profiling (e.g., losartan potassium) and toxicity studies .
  • Limitations : Lacks isotopic labeling, making it less suitable for advanced MS-based trace analysis compared to deuterated versions .
2.1.2 Deuterated Acid Form
  • Name: N-Nitroso-N-methyl-4-aminobutyric Acid-d3
  • CAS : 1184996-41-5
  • Molecular Formula : C₅H₇D₃N₂O₃
  • Molecular Weight: 149.16 g/mol (theoretical; evidence discrepancies noted)
  • Key Feature : Three deuterium atoms on the methyl group enable precise detection in complex matrices.
  • Applications : Used in environmental and metabolic studies to monitor nitrosamine degradation pathways .
2.1.3 Methyl Ester Derivatives
Parameter Non-Deuterated Methyl Ester Deuterated Methyl Ester (Target Compound)
CAS 51938-17-1 1246817-93-5
Molecular Formula C₆H₁₂N₂O₃ C₆H₉D₃N₂O₃
Molecular Weight 160.17 g/mol 163.17 g/mol (estimated)
Storage Not specified -18°C (common for deuterated standards)
Use Case Solubility studies, ester stability Internal standard for MS quantification

Functional Analogues in Analytical Chemistry

2.2.1 N-Nitroso-Di-n-Butylamine-d18
  • CAS : 1219798-82-9
  • Molecular Formula : C₈D₁₈N₂O
  • Applications: Deuterated nitrosamine used as a reference material for environmental carcinogen analysis. Unlike the target compound, it features a longer alkyl chain and higher deuterium content .
2.2.2 Chloroacetic Acid-d3
  • CAS: Not specified (see )
  • Molecular Formula : ClCD₂COOD
  • Applications : A deuterated carboxylic acid used in water quality analysis. Highlights the broader use of deuterated compounds in environmental monitoring, though structurally distinct from nitrosamines .

Physicochemical and Analytical Properties

Property Target Compound (Methyl Ester-d3) Parent Acid (Non-Deuterated) N-Nitroso-Di-n-Butylamine-d18
Boiling Point Not reported 364°C Not reported
Density Not reported 1.22 g/cm³ Not reported
Isotopic Purity ≥97% (typical for deuterated) N/A ≥98%
Key Analytical Use MS internal standard Impurity profiling Environmental carcinogen tracking

Notes on Discrepancies and Limitations

  • Molecular Weight Confusion: lists the molecular weight of N-Nitroso-N-methyl-4-aminobutyric Acid-d3 as 119.18 g/mol, which conflicts with theoretical calculations (~149.16 g/mol). This may stem from a typographical error or misreporting .
  • Ester vs. Acid Forms : The methyl ester’s properties (e.g., solubility, volatility) differ significantly from the acid form, impacting its application scope .

Biological Activity

N-Nitroso-N-methyl-4-aminobutyric Acid-d3 Methyl Ester (NMBA-d3) is a deuterated derivative of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA), a compound recognized for its potential genotoxicity and role as an impurity in pharmaceutical products, particularly sartans. This article delves into the biological activity of NMBA-d3, examining its pharmacokinetic properties, genotoxic effects, and implications in drug development.

  • Molecular Formula : C₆D₃H₉N₂O₃
  • Molecular Weight : 163.19 g/mol
  • CAS Number : 1246817-93-5
  • IUPAC Name : Methyl 4-[nitroso(trideuteriomethyl)amino]butanoate

Pharmacokinetics and Metabolism

Deuteration, the incorporation of deuterium in place of hydrogen, can influence the pharmacokinetic profiles of compounds. In NMBA-d3, deuteration may enhance metabolic stability and alter distribution characteristics compared to its non-deuterated counterpart. This modification is significant for tracing studies during drug development, allowing for precise quantification in biological samples .

Genotoxicity Studies

NMBA has been identified as a genotoxic impurity. Research indicates that NMBA can induce DNA damage and mutations, raising concerns regarding its presence in therapeutic agents. A study employing LC-MS/MS methods demonstrated that NMBA could be detected at low concentrations, highlighting the need for stringent monitoring in pharmaceutical formulations .

Table 1: Genotoxicity Assessment of NMBA

Study ReferenceMethod UsedFindings
Russak et al.LC-MS/MSDetected NMBA as a genotoxic impurity in sartans.
MDPI StudyChromatographic AnalysisEstablished sensitivity for NMBA detection at 3 ng/mL.

Case Studies

  • Case Study on Sartans : The presence of NMBA as an impurity in sartans has been documented extensively. A comprehensive analysis revealed that NMBA levels exceeded acceptable limits in several batches of these antihypertensive medications, leading to recalls and regulatory scrutiny .
  • Impact on Drug Development : The incorporation of NMBA-d3 in drug formulations has been explored to assess its metabolic pathways and potential interactions with other compounds. Studies suggest that the presence of heavy isotopes can provide insights into the drug's behavior in vivo, aiding in the optimization of therapeutic agents .

Q & A

Q. Synthesis Methodology :

  • Deuterium Incorporation : The methyl-d3 group is introduced via alkylation of the amine precursor using deuterated reagents (e.g., CD₃I) under controlled pH to ensure isotopic purity .
  • Nitroso Formation : The secondary amine is reacted with nitrous acid (HNO₂) to form the nitroso derivative .
  • Methyl Esterification : Carboxylic acid groups are esterified using methanol in the presence of acid catalysts (e.g., H₂SO₄) .
  • Validation : Structural confirmation requires ¹H/²H-NMR to verify deuterium incorporation (>99 atom% D) and LC-MS for purity (>98%) .

Basic: Which analytical techniques are validated for quantifying trace levels of this compound in pharmaceutical matrices?

Answer:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard:

  • Column : C18 reversed-phase column (e.g., 2.6 µm, 100 Å) for separation from sartan drug substances .
  • Ionization : Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode enhances sensitivity for nitroso compounds .
  • Quantification :
    • Linear Range : 3–45 ng/mL (R² > 0.99) .
    • LOQ : 3 ng/mL, validated with ≤5% RSD in precision studies .
  • Internal Standard : Deuterated analogs (e.g., NMBA-d3) mitigate matrix effects and improve accuracy (recovery: 89.9–115.7%) .

Advanced: How can researchers resolve discrepancies in detection limits across studies using different ionization sources?

Answer:
Discrepancies often arise from ionization efficiency variations:

  • APCI vs. ESI : APCI is preferred for non-polar nitroso compounds due to reduced ion suppression compared to Electrospray Ionization (ESI) .
  • Method Optimization :
    • Adjust source temperature and gas flows to enhance desolvation.
    • Use isotope dilution with NMBA-d3 to normalize signal variability .
  • Cross-Validation : Compare results with orthogonal techniques (e.g., GC-MS with derivatization) to confirm accuracy .

Advanced: What storage conditions are critical to maintain the stability of this deuterated compound?

Answer:

  • Temperature : Store at ≤-18°C to prevent thermal degradation of the nitroso group .
  • Light Exposure : Amber vials are mandatory to avoid photolytic decomposition .
  • Shelf Life : Stability studies indicate >95% purity retention for 12 months under recommended conditions .
  • Handling : Thaw aliquots at 4°C and avoid repeated freeze-thaw cycles .

Advanced: How do regulatory guidelines (FDA/EMA) impact method development for detecting genotoxic impurities like this compound?

Answer:

  • Acceptable Limits : EMA and FDA mandate a threshold of ≤1.5 µg/day for genotoxic impurities .
  • Validation Requirements :
    • Specificity : Demonstrate resolution from structurally similar impurities (e.g., NMBA vs. NDMA) .
    • Robustness : Test pH (±0.2), column lot variations, and mobile phase composition .
    • Forced Degradation : Assess stability under oxidative (H₂O₂), acidic (HCl), and thermal stress .
  • Documentation : Include full validation data (ICH Q2 guidelines) in regulatory submissions .

Advanced: What are the applications of deuterated analogs in isotope dilution mass spectrometry (IDMS)?

Answer:

  • Internal Standards : NMBA-d3 compensates for matrix effects and ionization variability, improving precision (intra-day RSD <5%) .
  • Isotopic Purity : Verify via ²H-NMR to ensure no protium interference (≥99 atom% D) .
  • Tracer Studies : Use in metabolic profiling to track degradation pathways in biological systems .

Advanced: How can conflicting data on nitroso compound reactivity in different solvents be addressed?

Answer:

  • Solvent Selection :
    • Avoid DMSO and DMF due to nucleophilic interactions with the nitroso group .
    • Prefer methanol or acetonitrile for LC-MS compatibility .
  • Reactivity Studies :
    • Conduct kinetic experiments in varying solvents (e.g., pH 3–9) to assess degradation rates.
    • Use LC-UV/Vis to monitor absorbance at 230 nm (λmax for nitroso compounds) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.